
Dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol is a complex organic compound that consists of three distinct chemical entities. These components are often used in the synthesis of polyesters and other polymers due to their unique chemical properties. The compound is known for its versatility in various industrial applications, particularly in the production of plastics and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a polycondensation reaction. The general process includes the reaction of benzene-1,4-dicarboxylic acid with ethane-1,2-diol under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves two main stages: pre-polymerization and polymerization. In the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This ester is then subjected to polymerization under controlled conditions to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form different derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various esters, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of polyesters and other polymers. It is also employed in various organic synthesis reactions due to its reactive functional groups.
Biology
In biological research, derivatives of this compound are used in the study of enzyme mechanisms and metabolic pathways. The compound’s unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
Industrially, the compound is used in the production of plastics, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The ester and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s aromatic ring can also participate in π-π interactions, further enhancing its binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl benzene-1,2-dicarboxylate
- Dimethyl benzene-1,3-dicarboxylate
- Adipic acid
- Succinic acid
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties. The presence of both ester and carboxylic acid groups allows for a wide range of chemical reactions, making it more versatile than its counterparts .
Eigenschaften
CAS-Nummer |
42342-18-7 |
|---|---|
Molekularformel |
C20H30O10 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol |
InChI |
InChI=1S/C10H10O4.C8H14O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;1-8(2,7(11)12)5-3-4-6(9)10;3-1-2-4/h3-6H,1-2H3;3-5H2,1-2H3,(H,9,10)(H,11,12);3-4H,1-2H2 |
InChI-Schlüssel |
VGWQTCARXYLDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC(=O)O)C(=O)O.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


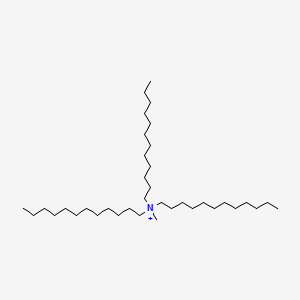
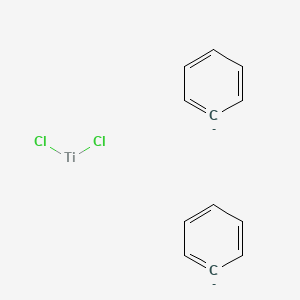
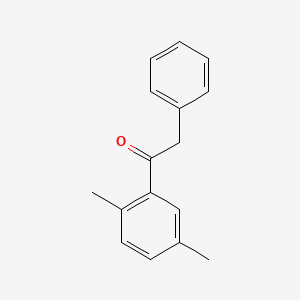



![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
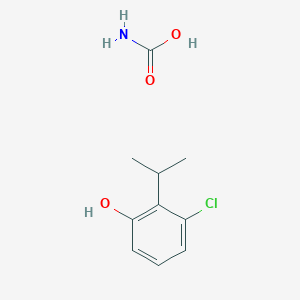
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)
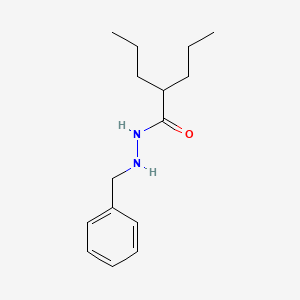

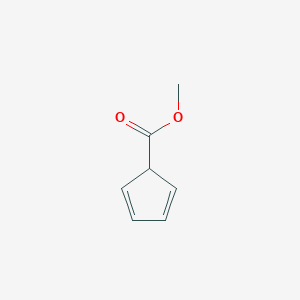
![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
